

Lack of In Vitro Application Data for Dihydroxy-piperazinedipropanesulfonic Acid

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Compound of Interest

Compound Name: *1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-*

Cat. No.: *B1630553*

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Extensive searches for in vitro applications, experimental protocols, and signaling pathways for a compound specifically identified as "dihydroxy-piperazinedipropanesulfonic acid" did not yield any specific biological data. The scientific literature available through the search does not contain information on the use of this particular compound in biological systems.

The closest chemically related compound found is "**1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-**" available in the PubChem database. However, the information available for this molecule is limited to its chemical and physical properties, with no associated biological activity or in vitro application data.

While no information is available for the requested compound, this report provides a general overview of the in vitro applications of other piperazine derivatives to offer a broader context for researchers, scientists, and drug development professionals. Additionally, a generalized experimental workflow for screening such compounds is outlined.

General In Vitro Applications of Piperazine Derivatives

Piperazine and its derivatives are a class of compounds studied for a wide range of pharmacological activities. It is important to note that the following applications are for various piperazine-containing molecules and not for dihydroxy-piperazinedipropanesulfonic acid.

Table 1: Summary of Investigated In Vitro Activities of Various Piperazine Derivatives

Biological Activity	Compound Class	Cell Lines/Assay Used	Observed Effect
Anticancer	Disulfonamide Piperazine Derivatives	Not specified	Evaluation of cell proliferation activity.
Tyrosinase Inhibition	Piperazine-triazole derivatives	Mushroom tyrosinase assay	Potent inhibition with IC50 values in the micromolar range.
PARP-1 Inhibition	Dihydroxy-1,4-naphthoquinone derivatives	In silico molecular docking	Potential for targeted cancer therapy.
Antidiabetic	Piperazine sulphonamide derivatives	DPP-4 enzyme inhibition assay	Inhibition of DPP-4 enzyme activity.
Antimicrobial	N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/ propanamides	Panel of pathogenic bacterial strains	Promising activity against Gram-positive and Gram-negative bacteria.

General Protocols for In Vitro Screening of Piperazine Derivatives

The following are generalized protocols based on methodologies reported for various piperazine derivatives. These are intended as a starting point and would require optimization for any specific compound.

General Cell Viability and Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of the test piperazine derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- **Incubation:** Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

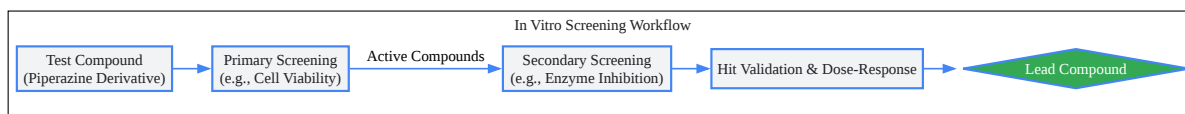
General Enzyme Inhibition Assay (Example: Tyrosinase Inhibition)

- **Assay Preparation:** In a 96-well plate, add phosphate buffer, L-DOPA solution (substrate), and the test piperazine derivative at various concentrations.
- **Enzyme Addition:** Initiate the reaction by adding mushroom tyrosinase to each well.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
- **Absorbance Measurement:** Measure the formation of dopachrome by reading the absorbance at 475 nm.
- **IC₅₀ Calculation:** Calculate the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀).

Visualizations

The following diagrams illustrate the chemical structure of the closest matching compound found and a general workflow for screening novel compounds.

Caption: Chemical structure of **1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-**.



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Caption: General workflow for in vitro screening of novel chemical compounds.

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